molecular formula C25H20N2O5 B3017727 (Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid CAS No. 439589-99-8

(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid

Cat. No. B3017727
CAS RN: 439589-99-8
M. Wt: 428.444
InChI Key: XARYVDGDBVAKQC-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid, also known as MTCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Behavior

Synthesis Techniques

Novel methods for synthesizing related compounds, such as chromene derivatives, have been developed, showcasing techniques that could potentially apply to the synthesis of "(Z)-4-((8-methoxy-3-(m-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid." For instance, the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones through a novel method involving 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols indicates a route for constructing complex organic frameworks V. Osyanin, D. Osipov, S. A. Pavlov, Y. Klimochkin, 2014.

Chemical Analysis and Structural Elucidation

Studies on benzoic acid derivatives have employed both experimental and theoretical tools to analyze their structures, vibrational (FT-IR, FT-Raman) spectra, and NMR spectra. These methodologies could be useful for in-depth analysis and characterization of "this compound" R. Świsłocka, E. Regulska, M. Samsonowicz, W. Lewandowski, 2013.

Biological Applications

Antimicrobial Activity

Compounds structurally related to "this compound" have been synthesized and screened for their potential antibacterial activities. For example, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial potential against medically important strains, suggesting that similar compounds could be explored for antimicrobial properties Jigna Parekh, Pranav Inamdhar, R. Nair, S. Baluja, S. Chanda, 2005.

Biological Sensors and Molecular Probes

Related research includes the development of fluorescein-based dyes for biological zinc sensing, demonstrating the potential of chromene derivatives in creating sensitive and selective probes for bioimaging and analytical purposes. Such compounds can enhance the understanding of metal ion distribution and dynamics within biological systems Elizabeth M. Nolan, J. Jaworski, K. Okamoto, Y. Hayashi, Morgan Sheng, S. Lippard, 2005.

Material Science Applications

Novel Materials Synthesis

The development of porous coordination frameworks for solid-phase microextraction of non-polar volatile organic compounds showcases the application of benzoic acid derivatives in creating materials with specific chemical affinities and properties. Such frameworks can be utilized in environmental monitoring, chemical analysis, and purification processes Chun He, Jingyu Tian, Si‐Yang Liu, Gangfeng Ouyang, Jie‐Peng Zhang, Xiao‐Ming Chen, 2013.

properties

IUPAC Name

4-[[8-methoxy-3-[(3-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-15-5-3-7-19(13-15)26-23(28)20-14-17-6-4-8-21(31-2)22(17)32-24(20)27-18-11-9-16(10-12-18)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYVDGDBVAKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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